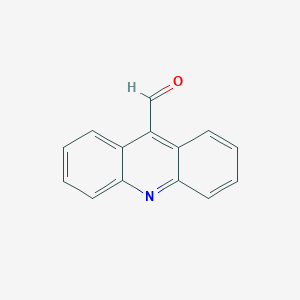![molecular formula C16H14Cl2N2 B184255 N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine CAS No. 81512-53-0](/img/structure/B184255.png)
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine, commonly known as CCBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCBA is a member of the imine family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of CCBA is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. CCBA has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the regulation of inflammation and cancer cell growth. Additionally, CCBA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
CCBA has been shown to possess a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CCBA has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases. CCBA has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CCBA in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, CCBA is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using CCBA in lab experiments is its potential toxicity, particularly at high doses. Additionally, the mechanism of action of CCBA is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are many potential future directions for the study of CCBA. One area of research that is particularly promising is the use of CCBA in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CCBA may hold promise as a potential treatment for various types of cancer, particularly those that are resistant to traditional chemotherapy. Finally, CCBA may hold promise as a potential tool for the detection of various biological molecules, which could have important applications in the fields of diagnostics and drug development.
合成法
The synthesis of CCBA is a multi-step process that involves the reaction of two primary components, 2-chlorobenzaldehyde and 2-chloroethylamine. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control and monitoring. The resulting product is a yellow crystalline solid that is typically purified through recrystallization or column chromatography.
科学的研究の応用
The scientific research applications of CCBA are varied and numerous. CCBA has been shown to possess potent anti-inflammatory properties and has been studied for its potential use in the treatment of a range of inflammatory diseases. Additionally, CCBA has been shown to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. CCBA has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.
特性
CAS番号 |
81512-53-0 |
|---|---|
製品名 |
N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine |
分子式 |
C16H14Cl2N2 |
分子量 |
305.2 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-N-[2-[(2-chlorophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C16H14Cl2N2/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10H2 |
InChIキー |
WXONZMKAOXKLKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2Cl)Cl |
その他のCAS番号 |
81512-53-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)
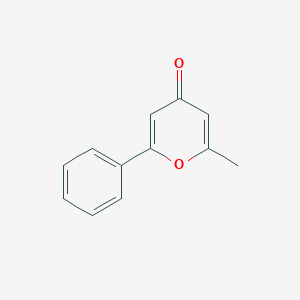
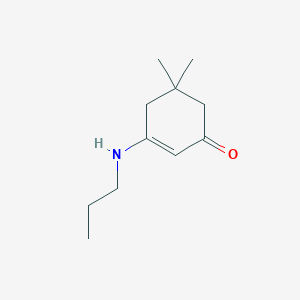
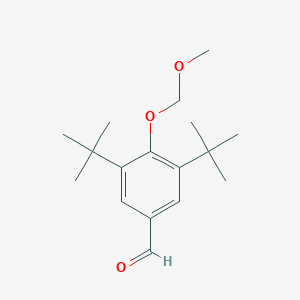
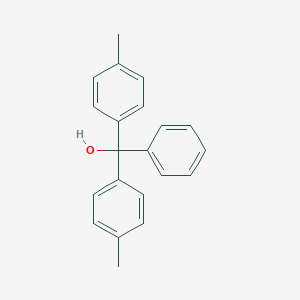
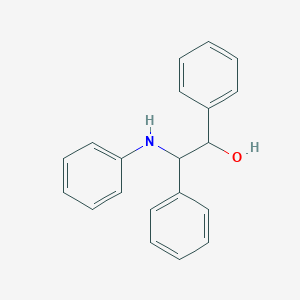
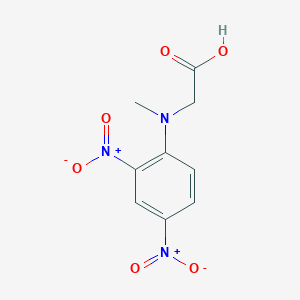
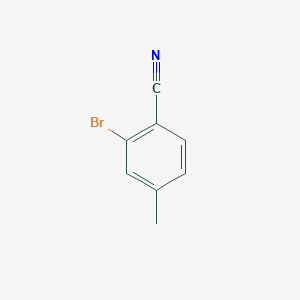
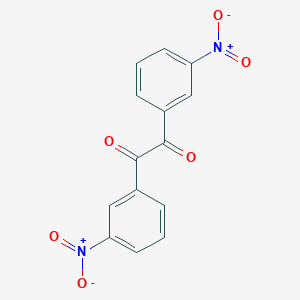
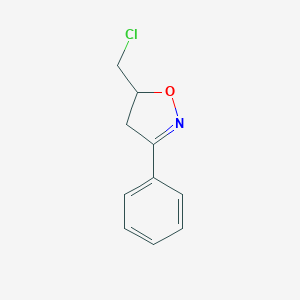
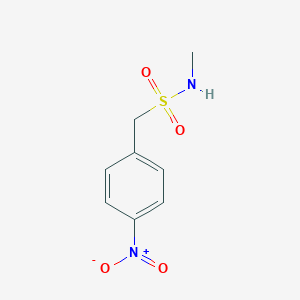
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
